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Compound of Interest

Compound Name: 2-Naphthyl U-47700

Cat. No.: B3025697 Get Quote

An In-depth Technical Guide to 2-Naphthyl U-
47700
For Researchers, Scientists, and Drug Development Professionals

Abstract
This technical guide provides a comprehensive overview of 2-Naphthyl U-47700, a potent

synthetic opioid and analog of U-47700. This document details its chemical properties,

pharmacological profile as a µ-opioid receptor agonist, and relevant experimental protocols for

its synthesis and analysis. Included are diagrams of its proposed signaling pathway and a

representative experimental workflow, designed to serve as a valuable resource for the

scientific community engaged in opioid research and drug development.

Chemical Identity and Properties
2-Naphthyl U-47700, also known as β-U10, is a synthetic opioid structurally related to U-

47700. Its core structure is a trans-N-[2-(dimethylamino)cyclohexyl]-N-methylcarboxamide,

distinguished by a 2-naphthyl group.

Table 1: Chemical and Physical Properties of 2-Naphthyl U-47700
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Property Value Source(s)

CAS Number 67579-80-0 [1]

IUPAC Name

N-((1R,2R)-2-

(dimethylamino)cyclohexyl)-N-

methyl-2-naphthamide

[1]

Synonyms

trans-N-[2-

(dimethylamino)cyclohexyl]-N-

methyl-2-

naphthalenecarboxamide, β-

U10

Chemical Formula C₂₀H₂₆N₂O [1][2]

Molecular Weight 310.44 g/mol [1]

Exact Mass 310.2045 [1]

Appearance Crystalline solid [2]

Solubility

DMF: 20 mg/ml; DMF:PBS (pH

7.2) (1:3): 0.25 mg/ml; DMSO:

10 mg/ml; Ethanol: 10 mg/ml

[2]

Storage -20°C for long-term storage [2]

Stability ≥ 5 years at -20°C [2]

Note: Specific physical properties such as melting point and boiling point are not extensively

reported in the literature.

Pharmacology
2-Naphthyl U-47700 is a potent µ-opioid receptor (MOR) agonist. Its pharmacological activity

has been characterized in vitro, demonstrating its ability to activate the MOR and recruit β-

arrestin 2.

Mechanism of Action
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As a MOR agonist, 2-Naphthyl U-47700 binds to and activates µ-opioid receptors, which are

G-protein coupled receptors (GPCRs). This activation initiates downstream signaling cascades

that are responsible for both the analgesic effects and the adverse side effects associated with

opioids.

In Vitro Pharmacological Data
A cell-based µ-opioid receptor activation assay, specifically a β-arrestin 2 recruitment assay,

has been used to characterize the potency and efficacy of 2-Naphthyl U-47700. The results

are summarized in the table below, in comparison to its structural analog U-47700 and the

potent opioid fentanyl.

Table 2: In Vitro µ-Opioid Receptor Activation

Compound EC₅₀ (nM)
Eₘₐₓ (% vs.
Hydromorphone)

2-Naphthyl U-47700 (β-U10) 348 150%

U-47700 116 154%

Fentanyl 9.35 146%

1-Naphthyl U-47700 (α-U10) >10,000 (µM range) Not reached at 100 µM

Data sourced from a study utilizing a β-arrestin 2 recruitment assay.

These data indicate that 2-Naphthyl U-47700 is a full agonist at the µ-opioid receptor, with a

lower potency compared to U-47700 and fentanyl, but significantly more potent than its 1-

naphthyl isomer.

Signaling Pathways
The activation of the µ-opioid receptor by an agonist like 2-Naphthyl U-47700 triggers two

primary signaling pathways: the G-protein pathway, associated with analgesia, and the β-

arrestin pathway, linked to adverse effects such as respiratory depression and tolerance.
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Experimental Protocols
Representative Synthesis of 2-Naphthyl U-47700
The synthesis of 2-Naphthyl U-47700 is analogous to the methods described in the original

Upjohn patents for U-47700 and its analogs.[3] The following is a representative protocol.

Step 1: Synthesis of trans-N,N'-dimethylcyclohexane-1,2-diamine This intermediate is

synthesized from trans-1,2-diaminocyclohexane through reductive amination or other standard

N-methylation procedures.

Step 2: Acylation to form 2-Naphthyl U-47700

Dissolve trans-N,N'-dimethylcyclohexane-1,2-diamine in an appropriate aprotic solvent (e.g.,

dichloromethane, tetrahydrofuran) under an inert atmosphere.

Add a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) to the solution.

Cool the reaction mixture in an ice bath.
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Slowly add a solution of 2-naphthoyl chloride in the same solvent to the cooled reaction

mixture.

Allow the reaction to warm to room temperature and stir until completion, monitoring by thin-

layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

Upon completion, quench the reaction with water and extract the product with an organic

solvent.

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in

vacuo.

Purify the crude product by column chromatography or recrystallization to yield 2-Naphthyl
U-47700.
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Synthesis Workflow for 2-Naphthyl U-47700
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Analytical Characterization
The identification and characterization of 2-Naphthyl U-47700 are typically performed using

gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-quadrupole time-

of-flight mass spectrometry (LC-QTOF-MS).

Table 3: Exemplary Analytical Method Parameters

Method Parameter Value

GC-MS Instrument
Agilent 5975 Series GC/MSD

System or equivalent

Sample Prep Standard diluted in methanol

Ionization
Electron Ionization (EI) at 70

eV

LC-QTOF-MS Injection Volume 10 µL

TOF MS Scan Range 100-510 Da

Retention Time ~6.25 min (method dependent)

Parameters are based on published analytical data for "Naphthyl-U-47700".

β-Arrestin 2 Recruitment Assay Protocol (PathHunter®
EFC Technology)
This protocol provides a detailed methodology for assessing the recruitment of β-arrestin 2 to

the µ-opioid receptor upon ligand binding, using the PathHunter® enzyme fragment

complementation (EFC) technology as an example.

1. Cell Culture and Plating:

Culture PathHunter® CHO-K1 OPRM1 β-arrestin cells according to the manufacturer's

instructions.
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On the day before the assay, harvest the cells and resuspend them in the appropriate cell

plating medium.

Dispense the cell suspension into a white, clear-bottom 384-well plate.

Incubate the plate overnight in a humidified incubator at 37°C with 5% CO₂.

2. Compound Preparation and Addition:

Prepare a stock solution of 2-Naphthyl U-47700 in a suitable solvent (e.g., DMSO).

Perform serial dilutions of the stock solution to generate a range of concentrations for a

concentration-response curve (e.g., 10-point, 3-fold dilutions).

Prepare serial dilutions of a reference agonist (e.g., DAMGO) and a vehicle control.

On the day of the assay, add the compound dilutions to the respective wells of the cell plate.

3. Incubation and Detection:

Incubate the plate for 90 minutes at 37°C.

Prepare the PathHunter® Detection Reagent according to the manufacturer's instructions.

After the incubation period, add the prepared detection reagent to each well.

Incubate the plate at room temperature for 60 minutes, protected from light.

Measure the chemiluminescent signal using a plate reader.

4. Data Analysis:

Plot the relative light units (RLU) against the logarithm of the compound concentration.

Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Normalize the data to the response of the reference agonist (e.g., DAMGO) to determine the

relative efficacy.
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Metabolism
While specific metabolic studies on 2-Naphthyl U-47700 are limited, the metabolism of the

closely related U-47700 has been investigated. The primary metabolic pathways for U-47700

are N-dealkylation and hydroxylation of the cyclohexyl ring. It is anticipated that 2-Naphthyl U-
47700 undergoes a similar metabolic fate, leading to the formation of N-desmethyl and N,N-

didesmethyl metabolites, as well as hydroxylated derivatives.

Conclusion
2-Naphthyl U-47700 is a potent synthetic opioid that acts as a full agonist at the µ-opioid

receptor. This guide provides essential technical information on its chemical properties,

pharmacology, and relevant experimental methodologies. The provided data and protocols are

intended to support further research into the structure-activity relationships, signaling

pathways, and potential therapeutic applications or toxicological assessment of this and related

compounds. As with all potent opioids, appropriate safety precautions and regulatory

compliance are imperative when handling and studying this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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